Tribuzone

Description

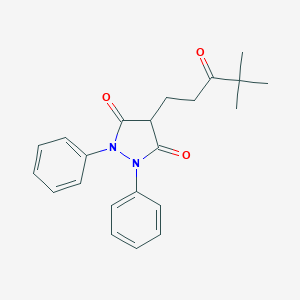

Structure

2D Structure

3D Structure

Properties

CAS No. |

13221-27-7 |

|---|---|

Molecular Formula |

C22H24N2O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |

InChI Key |

OFVFGKQCUDMLLP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

13221-27-7 |

Synonyms |

4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione benetazon Benetazone Benethazon benethazone tribuzon tribuzone trimetazon trimetazone trimethazon trimethazone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tribuzone

An Examination of Available Pharmacological Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuzone, also known by the name trimetazone, is classified as a nonsteroidal anti-inflammatory drug (NSAID). As with other drugs in this class, its primary therapeutic effects are believed to stem from the modulation of inflammatory pathways. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of in-depth technical information regarding its specific molecular mechanism of action. This guide summarizes the foundational pharmacology of NSAIDs as a framework for understanding the presumed mechanism of this compound and highlights the current gaps in knowledge.

Presumed Core Mechanism of Action: Cyclooxygenase Inhibition

The hallmark of NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins—potent inflammatory mediators. Prostaglandins are involved in a myriad of physiological and pathological processes, including pain, fever, and inflammation.

-

COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.

The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are largely a consequence of inhibiting COX-1. The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

Due to the classification of this compound as an NSAID, it is presumed to exert its anti-inflammatory effects through the inhibition of one or both of these COX isoenzymes. However, specific data on its inhibitory concentrations (IC50 values) for COX-1 and COX-2 are not available in the reviewed literature. Without this quantitative data, the selectivity profile of this compound remains uncharacterized.

Signaling Pathways

The presumed mechanism of action of this compound would involve the interruption of the prostaglandin synthesis pathway. A simplified representation of this pathway is provided below.

Caption: Presumed signaling pathway for this compound's anti-inflammatory action.

Quantitative Data

A thorough search of scientific databases has yielded no specific quantitative data for this compound, such as IC50 values for COX-1 and COX-2 inhibition, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), or pharmacodynamic measurements from clinical or preclinical studies. The table below is presented as a template for the type of data that would be necessary for a comprehensive understanding of this compound's mechanism of action.

| Parameter | Value | Experimental Model | Reference |

| COX-1 IC50 | Data Not Available | ||

| COX-2 IC50 | Data Not Available | ||

| Selectivity Index (COX-1/COX-2) | Data Not Available | ||

| Bioavailability | Data Not Available | ||

| Plasma Half-life | Data Not Available | ||

| Volume of Distribution | Data Not Available | ||

| Clearance | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mechanism of action are not available in the public domain. For a comprehensive evaluation, the following experimental workflows would be necessary.

Caption: A typical experimental workflow for characterizing an NSAID.

Conclusion

While this compound is categorized as a nonsteroidal anti-inflammatory drug, there is a notable absence of detailed, publicly available scientific data to fully elucidate its specific mechanism of action. The information presented in this guide is based on the general understanding of the NSAID class of drugs. To provide a comprehensive technical whitepaper that meets the standards for researchers and drug development professionals, further experimental investigation into the pharmacological and toxicological profile of this compound is necessary. Without such data, a detailed and nuanced understanding of its molecular interactions and clinical implications remains speculative. It is plausible that this compound is an older or less commonly used medication, which would account for the limited availability of in-depth technical information.

A Technical Guide to Characterizing the Role of Novel Compounds in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of how a novel chemical entity, hereafter referred to as "Compound X," modulates cellular signaling pathways is a cornerstone of modern drug discovery and development. Understanding these mechanisms provides critical insights into a compound's potential therapeutic efficacy and off-target effects. This guide offers a comprehensive overview of the core methodologies and data presentation strategies for characterizing the interaction of a novel compound with key cellular signaling cascades, primarily focusing on the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently implicated in diseases such as cancer.

Key Cellular Signaling Pathways in Drug Discovery

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes like growth, proliferation, survival, and metabolism. Dysregulation of these pathways is a common hallmark of many diseases. Two of the most extensively studied pathways in the context of drug development are the PI3K/Akt/mTOR and MAPK/ERK pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation.[1][2][3][4][5] Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[1][2][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the activation of PI3K.[2][6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][5] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[1][2][3][5] Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.[1][3]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] This pathway is also frequently dysregulated in cancer.[8] The MAPK/ERK pathway is typically initiated by the activation of growth factor receptors, leading to the activation of the small G-protein Ras.[9] Ras then activates a cascade of protein kinases: Raf (a MAPKKK), MEK (a MAPKK), and finally ERK (a MAPK).[7][9] Activated ERK can then translocate to the nucleus to phosphorylate and activate transcription factors, leading to changes in gene expression that drive cell proliferation.[7]

Experimental Characterization of Compound X

A systematic approach is required to determine the effect of Compound X on cellular signaling pathways. This typically involves a series of in vitro assays to assess cell viability, identify protein targets, and quantify the modulation of pathway components.

Experimental Workflow

The general workflow for characterizing a novel compound involves a tiered approach, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ERK-MAPK Drives Lamellipodia Protrusion by Activating the WAVE2 Regulatory Complex - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Molecular Structure and Properties of Tribuzone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuzone, also known as Trimethazone or Benetazon, is a non-steroidal anti-inflammatory drug (NSAID) characterized by its pyrazolidine-3,5-dione core structure. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known pharmacological data. While detailed experimental data for this compound is limited in publicly accessible literature, this document consolidates available information to serve as a foundational resource.

Molecular Structure and Chemical Properties

This compound is chemically designated as 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione. Its structure features a central pyrazolidine-3,5-dione ring, which is substituted at the C4 position with a dimethyl-oxopentyl group and at the N1 and N2 positions with phenyl groups.

Chemical Structure:

A 2D representation of the molecular structure is provided below:

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione | |

| Synonyms | Trimethazone, Benetazon, Tribuzonum | [1][2] |

| CAS Number | 13221-27-7 | [1] |

| Molecular Formula | C₂₂H₂₄N₂O₃ | [1] |

| Molecular Weight | 364.44 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| SMILES | CC(C)(C)C(=O)CCC1C(=O)N(c2ccccc2)N(C1=O)c3ccccc3 | [1] |

| InChI | InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 | [1] |

Synthesis

General Synthetic Pathway

The synthesis of the pyrazolidine-3,5-dione core typically proceeds via the condensation of 1,2-diphenylhydrazine (hydrazobenzene) with a substituted diethyl malonate. Subsequent alkylation or acylation at the C4 position yields the final product. For this compound, this would involve the reaction of 1,2-diphenylpyrazolidine-3,5-dione with a suitable 4,4-dimethyl-3-oxopentyl halide or an equivalent electrophile.

References

The Unveiling of Tribuzone: A Journey Through its Discovery and Scientific History

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the discovery and history of Tribuzone, a pyrazolidinedione derivative with anti-inflammatory, analgesic, and antipyretic properties. While information on this compound is not as widespread as for other members of its class, this document pieces together available historical patent data and the broader scientific context of its development.

Discovery and Origins

This compound, chemically known as 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione, emerged from the extensive research into pyrazolidinedione derivatives that followed the success of earlier compounds like phenylbutazone. Historical patent records indicate that the compound was first described in a German patent filed in 1966 by SPOFA, a united pharmaceutical works based in Czechoslovakia at the time.[1] This places the discovery of this compound in the mid-1960s, a period of active investigation into novel non-steroidal anti-inflammatory drugs (NSAIDs).

The development of this compound was part of a broader effort to synthesize new pyrazolidinedione derivatives with improved therapeutic profiles, aiming for potent anti-inflammatory effects with potentially fewer side effects than existing medications.[2][3][4]

Physicochemical Properties

This compound is a solid crystalline substance. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₄N₂O₃ |

| Molecular Weight | 364.44 g/mol |

| CAS Number | 13221-27-7 |

| Synonyms | Trimethazone, Benetazon |

Synthesis

A plausible synthetic route for this compound would involve the reaction of 1,2-diphenylhydrazine with a suitable derivative of (4,4-dimethyl-3-oxopentyl)malonic acid. The following diagram illustrates a generalized workflow for the synthesis of pyrazolidinedione derivatives, which would be adapted for the specific synthesis of this compound.

Mechanism of Action and Signaling Pathways

Detailed studies on the specific mechanism of action and the signaling pathways directly modulated by this compound are scarce in publicly accessible literature. However, based on its classification as a pyrazolidinedione derivative and a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is likely the inhibition of cyclooxygenase (COX) enzymes.

The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The logical relationship of this pathway is depicted in the following diagram.

Preclinical and Clinical Data

A comprehensive search of publicly available scientific literature and clinical trial registries did not yield specific quantitative data from preclinical or clinical studies of this compound. Information regarding its pharmacokinetics, pharmacodynamics, efficacy, and safety profile from formal studies is not readily accessible. The withdrawal of many pyrazolidinedione derivatives due to safety concerns may have limited the extent of its clinical development and the publication of related data.

Conclusion

This compound is a pyrazolidinedione derivative with a history rooted in the mid-20th-century search for novel anti-inflammatory agents. While its initial discovery is documented in patent literature, a detailed public record of its experimental development, including specific synthesis protocols, quantitative pharmacological data, and clinical evaluation, is not available. Its mechanism of action is presumed to be similar to other NSAIDs of its class, primarily through the inhibition of cyclooxygenase enzymes. The lack of extensive public data suggests that its clinical use may have been limited or superseded by other agents. Further research into archived pharmaceutical records may provide a more complete picture of the history and development of this compound.

References

- 1. DE1620440B2 - l,2-Diphenyl-33-dioxo-4-<4,4dimethyl-3-oxopentyl)pyrazolidin sowie Verfahren zu seiner Herstellung - Google Patents [patents.google.com]

- 2. citedrive.com [citedrive.com]

- 3. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

Tribuzone: An In-depth Analysis of its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuzone is classified as a nonsteroidal anti-inflammatory drug (NSAID), a class of compounds widely recognized for their analgesic, antipyretic, and anti-inflammatory properties. The therapeutic efficacy of NSAIDs is primarily attributed to their ability to modulate the inflammatory cascade. This technical guide provides a detailed overview of the potential therapeutic targets of this compound, based on the established mechanism of action for NSAIDs. Due to a scarcity of publicly available research specifically on this compound, this document will focus on the well-understood pathways and targets associated with its drug class.

Core Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary therapeutic targets of NSAIDs, and therefore presumably of this compound, are the cyclooxygenase (COX) enzymes. COX enzymes, also known as prostaglandin-endoperoxide synthases, are bifunctional enzymes that play a crucial role in the conversion of arachidonic acid to prostaglandins and other prostanoids.[1] Prostaglandins are lipid compounds that act as key mediators in various physiological and pathological processes, including inflammation, pain, and fever.[2]

There are two main isoforms of the COX enzyme:

-

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

Cyclooxygenase-2 (COX-2): In contrast to COX-1, COX-2 is typically undetectable in most tissues under normal conditions. Its expression is induced by inflammatory stimuli such as cytokines, growth factors, and tumor promoters. The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and redness associated with inflammation.[2]

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of the protective functions of COX-1. The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its therapeutic index.

Signaling Pathway of NSAID Action

The mechanism of action of NSAIDs involves the direct inhibition of the catalytic activity of COX enzymes. This prevents the synthesis of prostaglandins, thereby dampening the inflammatory response.

References

An In-depth Technical Guide to the Effects of Trimetazidine on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the molecular mechanisms of Trimetazidine (TMZ), with a specific focus on its influence on gene and protein expression. The information presented is collated from various preclinical and clinical studies, offering a technical guide for professionals in the field of pharmacology and drug development.

Executive Summary

Trimetazidine is a metabolic agent with well-documented anti-ischemic properties. Its primary mechanism of action involves a metabolic shift in cardiac cells from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase enzyme.[1] Beyond its metabolic effects, emerging evidence robustly demonstrates that Trimetazidine significantly modulates cellular signaling pathways by altering the expression of key genes and proteins involved in apoptosis, angiogenesis, and cellular stress responses. This guide will delve into the quantitative effects of Trimetazidine on gene expression, detail the experimental protocols used to elucidate these effects, and visualize the complex signaling networks it modulates.

Quantitative Effects on Gene and Protein Expression

Trimetazidine has been shown to exert significant influence on the expression levels of various genes and proteins that are critical in cellular survival and function. The following tables summarize the quantitative changes observed in key molecules following Trimetazidine treatment in various experimental models.

Table 2.1: Effect of Trimetazidine on Apoptosis-Related Protein Expression

| Protein | Experimental Model | Treatment Group | Change in Expression | Reference |

| Bcl-2 | Rat model of cardiac ischemia/reperfusion | Trimetazidine | Significantly Increased | [2][3] |

| H9c2 cardiomyocytes (hypoxia/reperfusion) | Trimetazidine | Markedly Increased | [4] | |

| Rat model of myocardial infarction | Trimetazidine | Significantly Increased | [5] | |

| Bax | Rat model of cardiac ischemia/reperfusion | Trimetazidine | Significantly Decreased | [2][3] |

| H9c2 cardiomyocytes (hypoxia/reperfusion) | Trimetazidine | Markedly Reduced | [4] | |

| Rat model of myocardial infarction | Trimetazidine | Significantly Decreased | [5] | |

| Adriamycin-induced cardiomyopathy | Trimetazidine | Downregulated | [6] | |

| Bcl-2/Bax Ratio | Rat model of cardiac ischemia/reperfusion | Trimetazidine | Significantly Augmented | [2][3] |

| H9c2 cardiomyocytes (hypoxia/reperfusion) | Trimetazidine | Decreased (in H/R), Reverted by TMZ | [4] | |

| Caspase-3 | H9c2 cardiomyocytes (hypoxia/reperfusion) | Trimetazidine | Decreased | [4] |

| Rat model of myocardial infarction | Trimetazidine | Significantly Decreased | [5] | |

| Ischemia/reperfusion model | Trimetazidine | Decreased | [7] |

Table 2.2: Effect of Trimetazidine on Signaling Pathway Components

| Molecule | Experimental Model | Treatment Group | Change in Expression/Activity | Reference |

| p-Akt | Rat model of cardiac ischemia/reperfusion | Trimetazidine | Significantly Increased | [2][3] |

| Ischemia/reperfusion model | Trimetazidine | Significant Increase | [7] | |

| Rat model of renal ischemia-reperfusion | Trimetazidine | Significant Increase | [8] | |

| PTEN | H9c2 cardiomyocytes (hypoxia/reperfusion) | Trimetazidine | Suppressed | [4] |

| miRNA-21 | Rat model of cardiac ischemia/reperfusion | Trimetazidine | Markedly Upregulated | [2][3] |

| Patients with unstable angina pectoris | Trimetazidine | Significantly Upregulated | [9] | |

| Hypoxic RVMCs | Trimetazidine | Increased | [10] | |

| SIRT1 | H9C2 cardiomyocytes (H₂O₂-induced) | Trimetazidine | Increased | [11] |

| p-AMPK | H9C2 cardiomyocytes (H₂O₂-induced) | Trimetazidine | Increased | [11] |

| p-ERK | Rat model of myocardial infarction | Trimetazidine | Significantly Increased | [5] |

| MCU | Ischemic heart disease mouse model | Trimetazidine | Down-regulated | [12] |

| TNF-α | Adriamycin-induced cardiomyopathy | Trimetazidine | Downregulated | [6] |

| VEGF | Adriamycin-induced cardiomyopathy | Trimetazidine | Downregulated | [6] |

| VEGF-A | Pressure overload-induced cardiac hypertrophy | Trimetazidine | Enhanced | [13] |

Note: The conflicting findings on VEGF expression may be context-dependent, with Trimetazidine potentially downregulating it in a cardiomyopathy model while promoting it in a cardiac hypertrophy model to enhance angiogenesis.

Key Signaling Pathways Modulated by Trimetazidine

Trimetazidine's effects on gene expression are mediated through several interconnected signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Anti-Apoptotic Signaling via miRNA-21 and PI3K/Akt Pathway

Trimetazidine upregulates miRNA-21, which in turn inhibits the expression of PTEN, a negative regulator of the PI3K/Akt pathway.[4] The subsequent activation of Akt leads to an increased Bcl-2/Bax ratio, ultimately inhibiting apoptosis.[2][3]

References

- 1. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 2. Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA‑21 expression, Akt and the Bcl‑2/Bax pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimetazidine protects against hypoxia-reperfusion-induced cardiomyocyte apoptosis by increasing microRNA-21 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Mechanism of Trimetazidine in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trimetazidine, administered at the onset of reperfusion, ameliorates myocardial dysfunction and injury by activation of p38 mitogen-activated protein kinase and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of trimetazidine on the Akt/eNOS signaling pathway and oxidative stress in an in vivo rat model of renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of trimetazidine on periprocedural microRNA-21 expression by CD4+ T lymphocytes in patients with unstable angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimetazidine improves right ventricular function by increasing miR-21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trimetazidine enhances myocardial angiogenesis in pressure overload-induced cardiac hypertrophy mice through directly activating Akt and promoting the binding of HSF1 to VEGF-A promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Tribuzone: A Technical Overview

Abstract

Tribuzone, a non-steroidal anti-inflammatory drug (NSAID), is chemically identified as 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-pyrazolidine-3,5-dione.[1][2][3] As a member of the pyrazolidine-3,5-dione class of compounds, its bioactivity is anticipated to align with established mechanisms for NSAIDs, primarily involving the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis. However, a comprehensive review of available scientific literature reveals a significant scarcity of specific in vitro studies detailing the quantitative bioactivity, specific signaling pathway modulation, and detailed experimental protocols for this compound. This guide, therefore, provides a technical overview of the presumed mechanisms of action for this compound based on its chemical class and outlines the standard in vitro methodologies employed to characterize such compounds.

Presumed In Vitro Bioactivity of this compound

Based on its classification as an NSAID and its structural similarity to other pyrazolidine-3,5-dione derivatives, the in vitro bioactivity of this compound is likely centered around the following mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: NSAIDs are well-characterized inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins.[4][5][6] Prostaglandins are key mediators of inflammation, pain, and fever. The inhibitory activity of a compound like this compound on these enzymes is a critical determinant of its anti-inflammatory efficacy and potential side effects.

-

Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, this compound would be expected to decrease the production of various prostaglandins, such as PGE2 and PGF2α, in in vitro cellular systems.[7][8] This is a direct downstream effect of COX inhibition and a primary indicator of anti-inflammatory potential.

-

Uncoupling of Oxidative Phosphorylation: Some NSAIDs have been shown to act as uncouplers of oxidative phosphorylation in mitochondria.[2] This process disrupts the coupling between the electron transport chain and ATP synthesis, leading to energy dissipation as heat.[2] While this is a known mechanism for some related compounds, specific studies confirming this for this compound are not available.

-

Modulation of Lymphocyte Proliferation: The effect of NSAIDs on lymphocyte proliferation can be complex and is an area of ongoing research. Some studies suggest that NSAIDs can inhibit lymphocyte proliferation, which may contribute to their immunomodulatory effects.[9]

Quantitative Data Summary

A thorough search of scientific databases for in vitro studies on this compound, its chemical name 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-pyrazolidine-3,5-dione, and its synonyms (Trimethazone, Benetazon) did not yield specific quantitative data such as IC50 or EC50 values. For context, the following table provides a general overview of the types of quantitative data typically generated for NSAIDs in various in vitro assays.

| Assay Type | Key Parameter(s) | Typical Units | Description |

| Cyclooxygenase (COX) Inhibition Assay | IC50 | µM, nM | Concentration of the compound required to inhibit 50% of the COX enzyme activity. Assays are typically run for both COX-1 and COX-2 isoforms to determine selectivity. |

| Prostaglandin Synthesis Assay | % Inhibition, IC50 | %, µM, nM | Measures the reduction in prostaglandin (e.g., PGE2) production in cells (e.g., macrophages, fibroblasts) stimulated with an inflammatory agent (e.g., LPS). |

| Mitochondrial Respiration Assay | Oxygen Consumption Rate (OCR) | pmol/min | Measures the effect of the compound on mitochondrial oxygen consumption to assess for uncoupling of oxidative phosphorylation. |

| Lymphocyte Proliferation Assay | Stimulation Index (SI), % Inhibition | Unitless, % | Quantifies the effect of the compound on the proliferation of lymphocytes stimulated by mitogens (e.g., PHA, ConA) or specific antigens. |

Key Experimental Protocols

Detailed experimental protocols for in vitro studies specifically on this compound are not available in the reviewed literature. However, the following sections describe standard methodologies used to assess the bioactivities of NSAIDs.

Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to characterizing the primary mechanism of action of NSAIDs.

Objective: To determine the inhibitory potency and selectivity of a test compound against COX-1 and COX-2 enzymes.

General Protocol:

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Substrate: Arachidonic acid is the natural substrate.

-

Assay Principle: The conversion of arachidonic acid to prostaglandin H2 (PGH2), the initial product of the COX reaction, is measured. This can be done using various detection methods, including colorimetric, fluorometric, or radioisotopic assays that measure the peroxidase activity of the COX enzyme or quantify the downstream product PGE2.

-

Procedure: a. The COX enzyme is pre-incubated with the test compound at various concentrations. b. The reaction is initiated by the addition of arachidonic acid. c. After a defined incubation period, the reaction is stopped. d. The amount of product formed is quantified.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Prostaglandin Synthesis in Whole Cells

This assay provides a more physiologically relevant measure of a compound's anti-inflammatory activity.

Objective: To measure the inhibition of prostaglandin production in a cellular context.

General Protocol:

-

Cell Lines: Common cell lines include murine macrophages (e.g., RAW 264.7), human monocytes (e.g., U937), or primary cells like peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Cells are typically stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins.

-

Procedure: a. Cells are plated and allowed to adhere. b. Cells are pre-treated with various concentrations of the test compound. c. Cells are then stimulated with LPS for a specified period (e.g., 18-24 hours). d. The cell culture supernatant is collected.

-

Quantification: The concentration of a specific prostaglandin, most commonly PGE2, in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated for each concentration of the test compound, and an IC50 value is determined.

Lymphocyte Proliferation Assay

This assay assesses the immunomodulatory effects of a compound.

Objective: To determine the effect of a test compound on the proliferation of lymphocytes.

General Protocol:

-

Cell Source: Lymphocytes are typically isolated from peripheral blood (PBMCs) or spleen.

-

Stimulation: Lymphocytes are stimulated to proliferate using mitogens like phytohemagglutinin (PHA) or concanavalin A (ConA), or with specific antigens if assessing an antigen-specific response.

-

Procedure: a. Isolated lymphocytes are cultured in the presence of the mitogen/antigen and various concentrations of the test compound. b. The cells are incubated for a period of 3 to 5 days. c. To measure proliferation, a marker of DNA synthesis, such as ³H-thymidine or a non-radioactive analogue like BrdU, is added to the culture for the final 18-24 hours of incubation.

-

Quantification:

-

For ³H-thymidine: The amount of incorporated radioactivity is measured using a scintillation counter.

-

For BrdU: The incorporation of BrdU is detected using an anti-BrdU antibody in an ELISA-based assay.

-

Alternatively, cell proliferation can be assessed using fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE), where the dye is diluted with each cell division, and the fluorescence intensity is measured by flow cytometry.[10]

-

-

Data Analysis: The results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in stimulated cells to unstimulated cells. The inhibitory effect of the compound is calculated as the percentage reduction in the SI or in the raw proliferation counts.

Signaling Pathways and Experimental Workflows

Due to the absence of specific in vitro studies on this compound, diagrams of its effects on specific signaling pathways cannot be generated. However, the following diagrams illustrate the general workflow of the key experiments described above and the canonical COX-prostaglandin signaling pathway.

Caption: Workflow for an in vitro COX inhibition assay.

Caption: Presumed mechanism of this compound via the COX pathway.

Conclusion

While this compound is identified as a non-steroidal anti-inflammatory drug, there is a notable lack of specific in vitro bioactivity data in the public domain. Based on its chemical class, it is presumed to act primarily through the inhibition of cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. The experimental protocols and conceptual diagrams provided in this guide are based on standard methodologies for characterizing NSAIDs and offer a framework for any future in vitro investigation of this compound. Further research is required to definitively elucidate and quantify the in vitro bioactivity and specific molecular mechanisms of this compound.

References

- 1. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stimulation of prostaglandin biosynthesis by drugs: effects in vitro of some drugs affecting gut function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Development of a radiochemical cyclooxygenase-1 and -2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of lymphocyte proliferation and antibody production in vitro by silica, talc, bentonite or Corynebacterium parvum: involvement of peroxidative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro T lymphocyte proliferation by carboxyfluorescein diacetate succinimidyl ester method is helpful in diagnosing and managing primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Trimetozine

Disclaimer: Initial searches for "Tribuzone" did not yield relevant results. This guide focuses on "Trimetozine," a sedative and anxiolytic agent, assuming a typographical error in the original query. The available pharmacokinetic data for Trimetozine is limited in publicly accessible literature.[1] This document consolidates the existing information and presents generalized experimental protocols relevant to the study of such compounds.

Introduction to Trimetozine

Trimetozine, known by trade names such as Opalene and Trioxazine, is a morpholine derivative that has been in clinical use in some parts of Europe since 1959 as a sedative and for the treatment of anxiety.[1][2] Its chemical structure features a 3,4,5-trimethoxyphenyl group attached to a morpholine ring.[1] While its clinical efficacy is recognized, a detailed understanding of its pharmacokinetic profile and precise mechanism of action is still developing.[1]

Physicochemical and ADMET Properties

Understanding the physicochemical properties of a drug is fundamental to predicting its pharmacokinetic behavior. The following table summarizes the available data for Trimetozine.

| Property | Value | Source |

| Molecular Formula | C14H19NO5 | [3] |

| Molecular Weight | 281.31 g/mol | [3] |

| cLogP | 0.18 | [3] |

| Topological Polar Surface Area (TPSA) | 57.23 Ų | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 4 | [3] |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are largely inferred from its physicochemical characteristics and long-standing clinical use, though specific quantitative studies are not widely available.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Trimetozine is administered orally and is known to be orally active.[4] For a drug to be orally bioavailable, it must be absorbed from the gastrointestinal tract. The rate and extent of absorption can be influenced by factors such as the drug's solubility, permeability, and the presence of food. While specific studies on Trimetozine's absorption are not detailed in the available literature, its clinical use as an oral medication suggests it possesses adequate absorption characteristics.

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by the drug's ability to cross cell membranes and bind to plasma proteins. The anxiolytic and sedative effects of Trimetozine are attributed to its action on the central nervous system (CNS).[1] This implies that Trimetozine can cross the blood-brain barrier to exert its effects on neurotransmitter systems.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This process often results in more water-soluble compounds that are more easily excreted. The specific metabolic pathways of Trimetozine have not been extensively elucidated in the available literature.

Excretion

Proposed Mechanism of Action

The primary hypothesis for Trimetozine's mechanism of action is its modulation of key monoamine neurotransmitters in the CNS, including dopamine, norepinephrine, and serotonin.[1] It is thought to increase the synaptic availability of these neurotransmitters, potentially by inhibiting their reuptake transporters (DAT, NET, and SERT).[1][5] By blocking these transporters, Trimetozine would increase the concentration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.[1] This proposed mechanism is consistent with the actions of many established anxiolytic and antidepressant medications.[1]

Caption: Proposed mechanism of Trimetozine action on monoamine neurotransmitters.

Experimental Protocols

While specific experimental protocols for Trimetozine are not available, the following section details a representative methodology for a single-dose, crossover bioequivalence study in healthy human volunteers, a common design for evaluating the pharmacokinetics of orally administered drugs.

Study Design

This would be an open-label, balanced, randomized, two-sequence, two-treatment, two-period, single oral dose, crossover bioequivalence study. Healthy, adult human subjects would be selected based on inclusion and exclusion criteria. The study would be conducted under fed conditions to assess the effect of food on drug absorption.

Study Procedure

-

Subject Screening and Enrollment: Volunteers undergo a thorough medical examination, including laboratory tests, to ensure they meet the study's health criteria.

-

Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test product then Reference product, or vice-versa).

-

Dosing: After an overnight fast of at least 10 hours, subjects are provided a standardized high-fat, high-calorie breakfast to be consumed within 30 minutes. A single oral dose of either the test or reference product is then administered with a specified volume of water.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Washout Period: A washout period of sufficient duration (typically at least 5-7 times the drug's elimination half-life) separates the two treatment periods to ensure the complete elimination of the drug from the body.

-

Second Dosing Period: Subjects return for the second period and receive the alternate treatment. Blood sampling is repeated as in the first period.

-

Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. Plasma concentrations of the drug are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.

-

t1/2: Elimination half-life.

Statistical analysis, typically an analysis of variance (ANOVA) on the log-transformed Cmax, AUC0-t, and AUC0-∞, is performed to compare the bioavailability of the test and reference products.

Caption: General experimental workflow for a clinical pharmacokinetic study.

Conclusion

Trimetozine is a long-standing sedative and anxiolytic agent with a proposed mechanism of action involving the modulation of monoamine neurotransmitters. However, there is a notable lack of publicly available, detailed pharmacokinetic data for this compound. The information presented in this guide summarizes the current understanding and provides a framework for the types of studies that would be necessary to fully characterize its absorption, distribution, metabolism, and excretion. Further research is warranted to elucidate the complete pharmacokinetic profile of Trimetozine, which would be invaluable for optimizing its clinical use and exploring potential new therapeutic applications.

References

A Technical Guide to Small Molecule Interactions with Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the interactions between small molecules and protein kinases. It summarizes key quantitative data for representative kinase inhibitors, details common experimental methodologies for studying these interactions, and visualizes the complex signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. The human genome encodes over 500 protein kinases, collectively known as the kinome. Given their central role in signal transduction, aberrant kinase activity can lead to uncontrolled cell growth, proliferation, and survival, which are characteristic of cancer and other proliferative disorders.

Small molecule inhibitors that target protein kinases have emerged as a major class of therapeutics. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing phosphorylation of downstream substrates. The specificity and potency of these inhibitors are critical determinants of their therapeutic efficacy and safety profiles.

Quantitative Analysis of Kinase Inhibitor Potency

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The Kd value is a measure of the binding affinity between the inhibitor and the kinase. Lower IC50 and Kd values indicate higher potency and tighter binding, respectively. The following table presents a selection of well-characterized kinase inhibitors and their corresponding IC50 values against various protein kinases.

| Inhibitor | Target Kinase(s) | IC50 (nM) |

| Gefitinib | EGFR | 2-37 |

| Src | >10,000 | |

| Erlotinib | EGFR | 2 |

| Src | >10,000 | |

| Lapatinib | EGFR | 10.8 |

| ErbB2 | 9.8 | |

| Imatinib | Abl | 25-1000 |

| c-Kit | 100 | |

| PDGFR | 100 | |

| Dasatinib | Abl | <1-1.1 |

| Src family | 0.5-16 | |

| c-Kit | 1-100 | |

| PDGFRβ | 28 | |

| Sunitinib | PDGFRα | 80 |

| PDGFRβ | 2 | |

| VEGFR1 | 80 | |

| VEGFR2 | 9 | |

| c-Kit | 4 | |

| Sorafenib | B-Raf | 22 |

| VEGFR2 | 90 | |

| PDGFRβ | 58 |

Experimental Protocols for Studying Kinase-Inhibitor Interactions

A variety of in vitro and cell-based assays are employed to characterize the interaction between small molecules and protein kinases. These assays are crucial for determining inhibitor potency, selectivity, and mechanism of action.

In Vitro Kinase Assays

-

Principle: These assays directly measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor.

-

Methodology:

-

A purified, active protein kinase is incubated with its specific substrate (a peptide or protein) and ATP.

-

The reaction is initiated in the presence of a range of inhibitor concentrations.

-

The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:

-

Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Employing phosphorylation-specific antibodies conjugated to fluorescent dyes or using fluorescently labeled ATP analogs.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

-

-

The data is plotted as kinase activity versus inhibitor concentration to determine the IC50 value.

-

Binding Assays

-

Principle: These assays directly measure the binding affinity between a kinase and an inhibitor.

-

Methodology:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding of an inhibitor to a kinase, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR): Immobilizes the kinase on a sensor chip and flows the inhibitor over the surface. The change in the refractive index at the surface upon binding is measured in real-time, providing kinetic data (association and dissociation rates) and the Kd.

-

Fluorescence Polarization (FP): A fluorescently labeled tracer that binds to the kinase's active site is used. When an inhibitor displaces the tracer, the polarization of the emitted light changes, allowing for the determination of binding affinity.

-

Cell-Based Assays

-

Principle: These assays assess the effect of an inhibitor on kinase activity and downstream signaling within a cellular context.

-

Methodology:

-

Western Blotting: Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using phosphorylation-specific antibodies to detect changes in the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates.

-

Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the activity of the target kinase.

-

Immunofluorescence/Immunohistochemistry: These techniques are used to visualize the localization and phosphorylation status of kinases and their substrates within cells and tissues.

-

Visualization of Signaling Pathways and Experimental Workflows

Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

Caption: A simplified diagram of the MAPK and PI3K/AKT signaling pathways, common targets for kinase inhibitors.

Caption: A typical workflow for the preclinical development of a protein kinase inhibitor.

Conclusion

The development of small molecule inhibitors targeting protein kinases has revolutionized the treatment of various diseases, particularly cancer. A thorough understanding of the quantitative aspects of inhibitor potency, coupled with robust experimental methodologies, is essential for the successful discovery and development of novel kinase-targeted therapies. This guide provides a foundational overview of these key areas, offering valuable insights for researchers and drug development professionals working to advance this critical field of medicine.

Methodological & Application

Application Notes and Protocols for Tributyrin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyrin is a triglyceride and a stable, readily absorbed prodrug of butyric acid, a short-chain fatty acid naturally produced by the gut microbiota.[1] Butyric acid is a well-documented histone deacetylase (HDAC) inhibitor that plays a crucial role in regulating gene expression.[2] In the context of cancer research, Tributyrin has garnered significant interest due to its more favorable pharmacokinetic properties compared to butyric acid, which has a short half-life.[3] Upon administration, Tributyrin is hydrolyzed by intracellular lipases, leading to a sustained release of its active metabolite, butyrate.[2]

This document provides a comprehensive guide to utilizing Tributyrin in cell culture experiments. It outlines the underlying mechanisms of action, detailed protocols for key assays, quantitative data from various cancer cell lines, and visual representations of the signaling pathways and experimental workflows.

Mechanism of Action

The primary mechanism of action of Tributyrin is through its conversion to butyrate, which then acts as an HDAC inhibitor.[2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes, including those involved in:

-

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors like p21 leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases.[2][4]

-

Apoptosis (Programmed Cell Death): Modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases (such as caspase-3) and subsequent cell death.[5][6][7]

-

Cell Differentiation: Induction of a more differentiated phenotype in cancer cells.[8][9]

Beyond HDAC inhibition, butyrate also influences other signaling pathways, including the AMPK-mTOR pathway and G-protein coupled receptors (GPCRs), and can exert anti-inflammatory effects.[2][10]

Data Presentation

The following tables summarize the quantitative effects of Tributyrin and its active form, butyrate, on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Tributyrin and Butyrate on Various Cancer Cell Lines

| Cell Line | Compound | Incubation Time | IC50 | Reference |

| HT-29 (Colon) | Tributyrin | 6 days | 1.0 mM | [1][9] |

| HT-29 (Colon) | Sodium Butyrate | 6 days | 2.2 mM | [1][9] |

| HCT116 (Colon) | Tributyrin | 24 hours | 4.94 ± 0.19 mM | [4] |

| HCT116 (Colon) | Butyrate | 48 hours | 0.83 mM | [1] |

| HCT116 (Colon) | Butyrate | 72 hours | 0.86 mM | [1] |

| Caco-2 (Colon) | Butyrate | 72 hours | 2.15 mM | [1] |

| PC-3 (Prostate) | Tributyrin | 72 hours | 0.8 mM | [8][11] |

| TSU-PR1 (Prostate) | Tributyrin | 72 hours | 1.2 mM | [8] |

| LNCaP (Prostate) | Tributyrin | 72 hours | 3.1 mM | [8] |

| PC-3 (Prostate) | Sodium Butyrate | 72 hours | 2.5 mM | [8][11] |

| TSU-PR1 (Prostate) | Sodium Butyrate | 72 hours | 2.5 mM | [8] |

| SGC-7901 (Gastric) | Tributyrin | 48 hours | ~2.0 mM | [6][7] |

Table 2: Effects of Tributyrin on Cell Cycle Distribution in HCT116 Colon Cancer Cells [4]

| Treatment | % of Cells in G0/G1 Phase | % of Cells in G2/M Phase |

| Control (untreated) | Not specified | Not specified |

| Tributyrin (at IC50) | 51.15 ± 1.02 | 17.07 ± 0.06 |

Experimental Protocols

Important Considerations Before Starting:

-

Solubility: Tributyrin is a lipid with low aqueous solubility. It is recommended to first dissolve it in a sterile, cell-culture compatible solvent like DMSO or ethanol to create a stock solution. The final solvent concentration in the cell culture medium should be non-toxic to the cells (typically <0.1% for DMSO).[12]

-

Stability: Tributyrin can be hydrolyzed by esterases present in serum. For consistent results, it is advisable to prepare fresh media containing Tributyrin for each experiment. If permitted by the cell line, using serum-free media can enhance stability.[12]

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of Tributyrin on cell viability and to calculate its IC50 value.

Materials:

-

Selected cancer cell line (e.g., HCT116)

-

Complete cell culture medium

-

Tributyrin

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (for dissolving formazan)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

-

Tributyrin Preparation: Prepare a stock solution of Tributyrin in sterile DMSO. From this stock, create a series of serial dilutions in the complete culture medium to achieve the desired final concentrations (e.g., 0.1 mM to 10 mM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.[12]

-

Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the prepared Tributyrin dilutions or control media. Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[12]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against the Tributyrin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following Tributyrin treatment.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in appropriate flasks or plates and treat with the desired concentrations of Tributyrin for a specified time.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) and pellet them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the effect of Tributyrin on cell cycle progression.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Tributyrin as desired and harvest them.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.[2]

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in the PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can also be indicative of apoptosis.[2]

Mandatory Visualizations

Caption: Signaling pathways affected by Tributyrin in cancer cells.

Caption: General experimental workflow for studying Tributyrin in cell culture.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anticarcinogenic actions of tributyrin, a butyric acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Tributyrin, an oral butyrate analogue, induces apoptosis through the activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tributyrin inhibits human gastric cancer SGC-7901 cell growth by inducing apoptosis and DNA synthesis arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tributyrin inhibits human gastric cancer SGC-7901 cell growth by inducing apoptosis and DNA synthesis arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tributyrin induces differentiation, growth arrest and apoptosis in androgen-sensitive and androgen-resistant human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tributyrin induces growth inhibitory and differentiating effects on HT-29 colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of dietary tributyrin on intestinal mucosa development, mitochondrial function and AMPK-mTOR pathway in weaned pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium butyrate and tributyrin induce in vivo growth inhibition and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Dissolving and Preparing Tribuzone for Scientific Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and preparation of Tribuzone (CAS 13221-27-7), a non-steroidal anti-inflammatory drug (NSAID), for use in experimental settings. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.

Compound Information

-

IUPAC Name: 4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione

-

Molecular Formula: C₂₂H₂₄N₂O₃

-

Molecular Weight: 364.45 g/mol

-

Synonyms: Benetazon

Solubility Profile

Table 1: this compound Solubility Data

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions for in vitro assays. |

| Ethanol | Sparingly Soluble | Can be used for certain formulations, but may require heating or co-solvents. |

| Methanol | Soluble | Another suitable organic solvent for creating stock solutions. |

| Water | Practically Insoluble | Co-solvents and specific formulations are necessary to achieve aqueous solutions for experimental use. |

| Saline / PBS | Practically Insoluble | Similar to water, requires a specific formulation for in vivo administration. |

Experimental Protocols

Preparation of this compound for In Vitro Experiments

For in vitro assays, such as cell-based studies, it is essential to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

-

-

Procedure:

-

Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, this would be 3.6445 mg for 1 mL of DMSO.

-

Transfer the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential compound degradation at higher temperatures.

-

Once dissolved, the stock solution can be stored at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months).

-

Important Considerations for In Vitro Use:

-

Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is non-toxic to your cells, typically below 0.5%.

-

Solubility in Media: After dilution in aqueous media, observe the solution for any signs of precipitation. If precipitation occurs, a lower working concentration or a different formulation may be necessary.

Preparation of this compound for In Vivo Experiments

For animal studies, this compound must be formulated in a vehicle that is safe for administration and maintains the drug in solution. The following protocol is a widely used formulation for administering hydrophobic compounds in vivo.[1]

Protocol for Preparing a 2 mg/mL this compound Formulation for In Vivo Administration:

-

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Saline, Phosphate-Buffered Saline (PBS), or sterile water (ddH₂O)

-

Sterile tubes

-

Vortex mixer

-

-

Procedure:

-

Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline/PBS/ddH₂O

-

-

Prepare the this compound Stock Solution: To prepare a 40 mg/mL stock solution, dissolve 2 mg of this compound in 50 µL of DMSO.

-

Prepare the Final Formulation: Add the this compound stock solution to the prepared vehicle to achieve the final desired concentration of 2 mg/mL. For example, to make 1 mL of the final formulation, you would add 50 µL of the 40 mg/mL stock solution to 950 µL of the vehicle.

-

Vortex the final solution thoroughly to ensure it is homogenous.

-

Important Considerations for In Vivo Use:

-

Route of Administration: This formulation is generally suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection, but the appropriate route should be determined based on the experimental design.

-

Vehicle Toxicity: Always administer a vehicle-only control to a group of animals to account for any effects of the formulation itself.

-

Stability: Prepare the final formulation fresh on the day of the experiment.

Visualizing Experimental Workflows

Workflow for In Vitro Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution for in vitro use.

Workflow for In Vivo Formulation Preparation

Caption: Workflow for preparing this compound formulation for in vivo experiments.

References

Application of Tribuzone in High-Throughput Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuzone, also known as Trimethazone, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class. Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The increasing demand for novel anti-inflammatory agents with improved efficacy and safety profiles necessitates the use of robust high-throughput screening (HTS) platforms to identify and characterize new chemical entities. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, focusing on its potential to modulate key inflammatory signaling pathways. While specific HTS data for this compound is not extensively available in public literature, this guide outlines established HTS methodologies for NSAIDs that are directly applicable to the study of this compound and similar compounds.

Key Signaling Pathways

This compound, as an NSAID, is expected to primarily influence the arachidonic acid cascade by inhibiting COX enzymes. Furthermore, the downstream effects of pro-inflammatory prostaglandin suppression can impact major inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Cyclooxygenase (COX) Pathway

The COX pathway is central to the synthesis of prostaglandins, which are critical mediators of inflammation, pain, and fever. This compound's inhibitory action on COX-1 and COX-2 is a primary target for HTS assays.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Inhibition of prostaglandin synthesis by this compound can indirectly lead to the modulation of NF-κB activation.

High-Throughput Screening Protocols

The following protocols are established HTS assays suitable for screening this compound and other NSAIDs.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is designed for the high-throughput screening of potential COX-2 inhibitors.

Experimental Workflow:

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound and control compounds (e.g., Celecoxib) in a 384-well plate. A typical concentration range would be from 0.1 nM to 100 µM.

-

Master Mix Preparation: Prepare a master mix containing COX assay buffer, COX probe, and human recombinant COX-2 enzyme.

-

Enzyme and Probe Addition: Add the master mix to the wells containing the test compounds.

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 535 nm, Emission: 587 nm) in a kinetic mode for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Illustrative Data Presentation:

| Compound | Target | IC50 (µM) |

| This compound | COX-2 | 1.5 |

| Celecoxib (Control) | COX-2 | 0.8 |

| Indomethacin (Control) | COX-1/COX-2 | 0.5 (COX-1), 2.0 (COX-2) |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

High-Content Screening for NF-κB Nuclear Translocation

This imaging-based assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular stimulation, a key step in NF-κB activation.

Experimental Workflow:

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549 cells) in a 384-well imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Cell Stimulation: Stimulate the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for 30-60 minutes to induce NF-κB translocation.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for the NF-κB p65 subunit and the nucleus (e.g., with DAPI).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit. The ratio of nuclear to cytoplasmic intensity is used as a measure of NF-κB translocation.

-

Data Analysis: Determine the dose-dependent effect of this compound on NF-κB translocation and calculate the IC50 value.

Illustrative Data Presentation:

| Compound | Stimulant | Cell Line | IC50 (µM) for NF-κB Translocation Inhibition |

| This compound | TNF-α | HeLa | 5.2 |

| Bay 11-7082 (Control) | TNF-α | HeLa | 2.5 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion

This compound, as a nonsteroidal anti-inflammatory drug, holds potential for investigation in high-throughput screening campaigns aimed at discovering novel anti-inflammatory therapeutics. The protocols outlined in this document for COX inhibition and NF-κB translocation assays provide a robust framework for characterizing the in vitro activity of this compound and similar compounds in a high-throughput manner. The successful application of these HTS methodologies will enable the rapid identification and optimization of lead compounds for the development of next-generation anti-inflammatory drugs. Further studies are warranted to generate specific quantitative data for this compound in these and other relevant HTS assays.

Application Notes and Protocols for In Vivo Imaging Using Tribuzone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative guide for the use of a hypothetical radiolabeled version of Tribuzone for in vivo imaging studies. As of the latest literature review, specific studies on the use of this compound for in vivo imaging have not been published. Therefore, the methodologies, and expected data presented herein are based on established protocols for other non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors that have been successfully used in preclinical imaging.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as an inhibitor of cyclooxygenase (COX) enzymes. The inducible isoform, COX-2, is a key mediator in the inflammatory cascade and is frequently overexpressed in various pathological conditions, including cancer and inflammatory diseases. This upregulation of COX-2 in diseased tissues makes it an attractive target for molecular imaging. By labeling this compound with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]), it is possible to create a tracer, [¹⁸F]this compound, for in vivo imaging with Positron Emission Tomography (PET). This would enable the non-invasive visualization and quantification of COX-2 expression, offering a powerful tool for disease diagnosis, staging, and monitoring therapeutic response.

These application notes provide a framework for the potential use of [¹⁸F]this compound in preclinical in vivo imaging studies to assess inflammation and tumor progression.

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the general signaling pathway leading to the production of prostaglandins by COX-2 in response to inflammatory stimuli.

Application Notes and Protocols for Tribuzone Treatment in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribuzone is a novel synthetic compound under investigation for its potential therapeutic effects in neurodegenerative diseases and conditions associated with neuroinflammation. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its experimental validation in neurobiological research.

Hypothesized Mechanism of Action:

This compound is hypothesized to exert its neuroprotective effects through a dual mechanism:

-

Inhibition of Pro-inflammatory Cytokine Signaling: this compound is proposed to be a potent inhibitor of the downstream signaling cascade initiated by pro-inflammatory cytokines, such as TNF-α. By modulating this pathway, this compound may reduce neuronal damage and apoptosis triggered by neuroinflammatory processes.

-